Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate
Description
Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate is a quinazoline-derived compound characterized by a bromo-substituted quinazoline core linked to a phenyl group and a methyl benzoate moiety via an amino bridge. The bromine atom at the 6-position and the phenyl group at the 4-position of the quinazoline core likely enhance lipophilicity and steric bulk, influencing target binding and metabolic stability.
Properties
IUPAC Name |
methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2/c1-28-21(27)15-7-10-17(11-8-15)24-22-25-19-12-9-16(23)13-18(19)20(26-22)14-5-3-2-4-6-14/h2-13H,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILDSCROSJJBET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate typically involves multiple steps. One common method starts with the preparation of the quinazoline core, which can be synthesized through the reaction of anthranilic acid with amides, followed by bromination to introduce the bromo group. The phenyl group is then added through a coupling reaction. Finally, the benzoate ester is formed by esterification of the carboxylic acid with methanol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromo group or to reduce other functional groups within the molecule.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine can yield an amino derivative, while oxidation can produce a quinazoline N-oxide .
Scientific Research Applications
Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate is not fully understood, but it is believed to involve interaction with specific molecular targets within cells. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity and affecting cellular pathways involved in growth and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Medicinal Chemistry
- Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate (): This compound replaces the quinazoline core with a benzimidazole ring. Benzimidazoles are known for antimicrobial and anticancer activities, often acting via DNA intercalation or topoisomerase inhibition. Synthesis involves Na₂S₂O₅-mediated cyclization in DMF, contrasting with typical quinazoline routes .
Agrochemical Derivatives
Triazine- and pyrimidine-based methyl benzoates () are prevalent in herbicides, such as:
- Metsulfuron methyl ester: Features a 1,3,5-triazine core with methoxy and methyl substituents. The sulfonylurea bridge enhances herbicidal activity by inhibiting acetolactate synthase (ALS) in plants. Unlike the quinazoline derivative, these compounds lack aromatic amino bridges, reducing planarity and limiting mammalian target interactions .
- Haloxyfop methyl ester: Contains a pyrimidinyloxy-phenoxypropanoate structure, targeting acetyl-CoA carboxylase (ACC) in grasses. The propanoate linker and pyrimidine ring prioritize lipid solubility and herbicidal selectivity, diverging from the anticancer focus of quinazoline derivatives .
Heterocyclic Core Variations
- Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (): This triazine-based analogue incorporates bromo and formyl substituents, with methoxyphenoxy groups enhancing solubility. Synthesis employs stepwise nucleophilic substitution on trichlorotriazine, differing from quinazoline cyclization methods .
Data Tables
Biological Activity
Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring. The presence of a bromine atom and a phenyl group on the quinazoline structure enhances its biological activity. The molecular formula is , with a molecular weight of approximately 404.26 g/mol.
This compound primarily functions as an inhibitor of specific kinases involved in cancer cell proliferation. The mechanism involves binding to the active sites of these kinases, disrupting their function and blocking downstream signaling pathways critical for cell survival and growth. This inhibition leads to reduced tumor cell proliferation and increased apoptosis.
Anticancer Properties
Research has demonstrated that compounds within the quinazoline class, including this compound, exhibit potent anticancer activity. A study evaluated various quinazoline derivatives against a panel of human cancer cell lines, revealing that certain derivatives showed significant cytotoxic effects (IC50 values ranging from 1 to 10 µM) against breast cancer (MCF-7) and colon cancer (HT-29) cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 5.0 | |
| This compound | HT-29 | 8.0 | |
| Quinazoline Derivative X | A549 (Lung Cancer) | 3.5 |
Selectivity and Toxicity
In vitro studies have indicated that this compound has a favorable selectivity profile, exhibiting lower toxicity towards normal cell lines compared to tumorigenic cells. For instance, an IC50 value of approximately 84 µM was reported for normal cell lines, indicating a selective action against cancerous cells .
Case Studies
- Study on Anticancer Efficacy : A series of quinazoline derivatives were synthesized and tested for their anticancer properties. This compound was part of this series, demonstrating significant growth inhibition in xenograft models at doses ranging from 100 to 400 mg/kg, with notable tumor regression observed .
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the epidermal growth factor receptor (EGFR), which is often mutated in various cancers. The binding affinity was calculated using molecular dynamics simulations, showing promising interactions that could lead to further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
